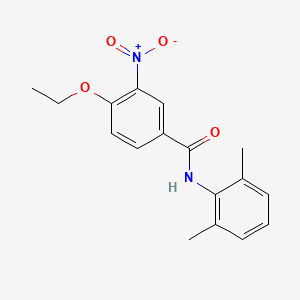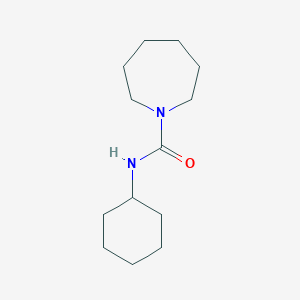
N-(2,6-dimethylphenyl)-4-ethoxy-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-dimethylphenyl)-4-ethoxy-3-nitrobenzamide, also known as DENSPM, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of benzamides and has been found to exhibit anti-cancer properties in various preclinical studies.
科学研究应用
Antibacterial and Antifungal Properties
N-(2,6-dimethylphenyl)-4-ethoxy-3-nitrobenzamide has been synthesized and screened for antibacterial and antifungal activity . Some of its derivatives exhibit significant biological activities against various microorganisms. These compounds could potentially serve as novel antimicrobial agents.
Radioisotope Production
Fast proton-induced fission of 238U using N-(2,6-dimethylphenyl)-4-ethoxy-3-nitrobenzamide as a target was analyzed. Isotope yields and cross-sections were evaluated, with potential applications in medicine, electronics, and industry . This research opens avenues for radioisotope production.
Open Science Potentials
While not directly related to the compound, open science practices are essential for advancing research. Openness in data sharing, collaboration, and reproducibility can enhance scientific progress . Researchers should explore these potentials across various fields.
作用机制
Target of Action
N-(2,6-dimethylphenyl)-4-ethoxy-3-nitrobenzamide, also known as Oprea1_331846, is a complex compound with a specific target of action. The primary targets of this compound are endosomal trafficking pathways . These pathways are exploited by multiple toxins and viruses . The compound acts as a selective inhibitor, blocking the entry of these harmful agents into mammalian cells .
Mode of Action
The compound interacts with its targets by inhibiting the intoxication by lethal toxins and blocking the entry of multiple acid-dependent bacterial toxins and viruses into mammalian cells . This interaction results in changes in the cellular environment, preventing the harmful effects of these toxins and viruses .
Biochemical Pathways
The affected biochemical pathways primarily involve the endosomal trafficking pathways. By inhibiting these pathways, Oprea1_331846 disrupts the normal functioning of toxins and viruses, preventing them from entering and damaging mammalian cells .
Pharmacokinetics
Similar compounds have shown to be well absorbed from the gastrointestinal tract following oral administration . The extent of systemic exposure to these compounds and their metabolites increased in an approximately dose-proportional manner . More research is needed to fully understand the ADME properties of Oprea1_331846 and their impact on bioavailability.
Result of Action
The result of Oprea1_331846’s action is the inhibition of the entry of multiple acid-dependent bacterial toxins and viruses into mammalian cells . This leads to a reduction in the harmful effects of these agents, protecting the cells from damage .
Action Environment
The action of Oprea1_331846 can be influenced by various environmental factors. While specific studies on this compound are limited, research on similar compounds suggests that factors such as pH, temperature, and presence of other compounds can affect the action, efficacy, and stability of the compound
安全和危害
The safety and hazards of a compound depend on its specific properties. For example, a related compound, 2-Chloro-N-(2,6-dimethylphenyl)acetamide, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
属性
IUPAC Name |
N-(2,6-dimethylphenyl)-4-ethoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-4-23-15-9-8-13(10-14(15)19(21)22)17(20)18-16-11(2)6-5-7-12(16)3/h5-10H,4H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAMLLRZBXZMQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC=C2C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5875645.png)




![4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide](/img/structure/B5875687.png)
![3-[(3-cyclohexylpropanoyl)amino]-2-methylbenzoic acid](/img/structure/B5875689.png)

![1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-1-propanone](/img/structure/B5875701.png)

![2-[4-(2-furoyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5875716.png)
![2-{4-[(2-chloro-6-fluorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5875727.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5875738.png)
